molecular formula C10H13FN2O B601338 4-Fluoro-3-(morpholin-4-yl)aniline CAS No. 1175797-88-2

4-Fluoro-3-(morpholin-4-yl)aniline

Cat. No. B601338
M. Wt: 196.225
InChI Key: BEZHNTGNWHZZPE-UHFFFAOYSA-N
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Description

4-Fluoro-3-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 . It is an impurity of Linezolid, an antibiotic against Gram-positive bacteria .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(morpholin-4-yl)aniline consists of a six-membered morpholine ring attached to an aniline group with a fluorine atom . The InChI code for this compound is 1S/C10H13FN2O/c11-9-2-1-8 (12)7-10 (9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .


Physical And Chemical Properties Analysis

4-Fluoro-3-(morpholin-4-yl)aniline is a powder at room temperature . It has a molecular weight of 196.22 .

Scientific Research Applications

Antimicrobial Activity

4-Fluoro-3-(morpholin-4-yl)aniline and its derivatives demonstrate significant potential in antimicrobial applications. For instance, a study synthesized linezolid-like molecules using 3-Fluoro-4-(morpholin-4-yl)aniline, which exhibited good antitubercular activities (Başoğlu et al., 2012). Similarly, derivatives like 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed remarkable anti-TB and anti-microbial activities (S.V et al., 2019).

Catalysis in Nucleophilic Substitution Reactions

The compound plays a role in catalysis, particularly in nucleophilic substitution reactions. Research has shown that reactions involving morpholine, including those with 1-fluoro-2,4-dinitrobenzene, can be catalyzed by certain amine salts (Hirst & Onyido, 1984).

Hydrogenation in Pharmaceutical Synthesis

In the pharmaceutical industry, 4-Fluoro-3-(morpholin-4-yl)aniline is used in the hydrogenation process of nitroarenes. A study on gold-supported alumina nanowires as catalysts for the hydrogenation of nitroarenes, including 4-(2-fluoro-4-nitrophenyl)-morpholine, highlighted its relevance in producing aromatic amines with high selectivity (Shanmugaraj et al., 2020).

Antimicrobial Derivatives Synthesis

Further research into antimicrobial applications includes the design and synthesis of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives, which have been evaluated for antimicrobial activity against various microorganisms (Subhash & Bhaskar, 2020).

Antibacterial and Antifungal Activities

The synthesis of novel derivatives such as 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one and their evaluation for antibacterial and antifungal activities further underscore its importance in medical research (Patil et al., 2011).

Safety And Hazards

This compound is considered harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-fluoro-3-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZHNTGNWHZZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(morpholin-4-yl)aniline

Synthesis routes and methods

Procedure details

4-(2-Fluoro-5-nitro-phenyl)-morpholine (335.0 mg, 1.481 mmol) was dissolved in Ethanol (10.0 mL, 171 mmol) and the reaction was treated with Tin(II) chloride dihydrate (1671 mg, 7.405 mmol). The reaction was then heated at 70° C. until HPLC showed consumption of starting material. The mixture was then made basic with 10% NaOH and the product was extracted with ethyl acetate. Note: When adding the NaOH, solid precipitate formed and was filtered and washed with ethyl acetate. The solid was discarded and the combined organics were then washed with water and dried over sodium sulfate, filtered and reduced to afford 235 mg of 4-Fluoro-3-morpholin-4-yl-phenylamine. 1H NMR (400 MHz, DMSO, d6) δ 6.75 (m, 1H), 6.21 (d, 1H, J=7.56 Hz), 6.10 (m, 1H), 4.84 (s, 2H), 3.70 (m, 4H), 2.92 (m, 4H).
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1671 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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